H-D-ALLO-THR-OME HCL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

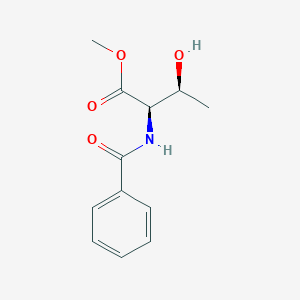

H-D-allo-Threonine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is primarily used in research settings, particularly in the field of proteomics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-D-allo-Threonine Methyl Ester Hydrochloride typically involves the esterification of D-allo-Threonine with methanol in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Catalyst: Hydrochloric acid.

Solvent: Methanol.

Industrial Production Methods: Industrial production methods for H-D-allo-Threonine Methyl Ester Hydrochloride are similar to laboratory synthesis but on a larger scale. The process involves:

Large-scale reactors: To accommodate higher volumes.

Purification steps: Such as crystallization or recrystallization to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: H-D-allo-Threonine Methyl Ester Hydrochloride can undergo various chemical reactions, including:

Hydrolysis: Conversion to D-allo-Threonine and methanol in the presence of water and an acid or base.

Substitution Reactions: Where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Hydrolysis: D-allo-Threonine and methanol.

Substitution: Depending on the nucleophile, different substituted threonine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

H-D-allo-Thr-OMe HCl has a molecular formula of C5H11ClNO3 and a molecular weight of approximately 169.61 g/mol. The compound features a hydroxyl group, contributing to its polarity and solubility in water, which is crucial for biological applications. Its stereochemistry, being a D-isomer, influences its interactions within biological systems, making it particularly interesting for targeted research applications.

Scientific Research Applications

-

Peptide Synthesis :

- This compound serves as a building block in peptide synthesis. It is utilized to construct peptides that mimic natural proteins or to study protein interactions and functions. The compound's specific stereochemistry can aid in maintaining the integrity of peptide bonds during synthesis processes.

- Biochemical Pathways :

-

Medicinal Chemistry :

- The compound's potential therapeutic effects have been explored due to its role in protein synthesis and interactions with enzymes involved in metabolic processes. Studies focus on how this compound can be used to develop new drugs or therapeutic agents targeting specific diseases.

- Enzyme Interaction Studies :

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that using this compound as a coupling agent in solid-phase peptide synthesis improved yield and reduced epimerization during peptide formation. Researchers found that specific coupling conditions preserved stereochemical integrity while facilitating high yields of desired peptides .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on how this compound interacts with specific enzymes involved in amino acid metabolism. The results indicated that this compound could modulate enzymatic activity, providing potential pathways for therapeutic interventions in metabolic disorders .

Wirkmechanismus

The mechanism of action of H-D-allo-Threonine Methyl Ester Hydrochloride involves its conversion to D-allo-Threonine, which can then participate in various biochemical pathways. The molecular targets and pathways include:

Protein Synthesis: As a building block for proteins.

Metabolic Pathways: Involved in the synthesis of other amino acids and metabolites.

Vergleich Mit ähnlichen Verbindungen

H-D-Threonine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the threonine moiety.

L-Threonine Methyl Ester Hydrochloride: The L-isomer of threonine methyl ester.

Uniqueness: H-D-allo-Threonine Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems.

Biologische Aktivität

H-D-allo-Thr-OMe HCl (CAS Number: 60538-18-3) is a methyl ester derivative of the amino acid allo-threonine, which has garnered interest in biochemical and pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various fields, particularly in proteomics and cancer therapy.

- Molecular Formula : C5H12ClNO3

- Molecular Weight : 169.61 g/mol

- Structure : The compound features a methyl ester group attached to the allo-threonine backbone, which is crucial for its biological activity.

This compound functions primarily through its interaction with specific enzymes and cellular pathways:

- Substrate for Enzymatic Reactions : It acts as a substrate for enzymes such as L-asparaginase, which hydrolyzes L-asparagine into L-aspartate and ammonia. This process is vital in depleting L-asparagine levels in cells, particularly in cancer cells that rely heavily on this amino acid for protein synthesis.

- Influence on Protein Synthesis : By altering the availability of L-asparagine, this compound can inhibit protein synthesis in rapidly dividing cells, such as those found in tumors. This inhibition can lead to apoptosis (programmed cell death), making it a potential therapeutic agent in oncology.

- Cellular Signaling Pathways : The compound may also influence various signaling pathways within cells, affecting gene expression and overall cellular metabolism. This interaction is crucial for understanding its broader metabolic effects.

In Vitro Studies

In laboratory settings, this compound has shown significant effects on cell cultures:

- Apoptosis Induction : Studies have demonstrated that treatment with this compound can induce apoptosis in cancer cell lines by depleting essential amino acids required for survival.

- Dose-Dependent Effects : The biological effects observed are dose-dependent, where lower concentrations effectively inhibit protein synthesis without significant toxicity, while higher doses may lead to adverse effects on healthy tissues.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Metabolic Pathways : The compound participates in amino acid metabolic pathways and influences the levels of other metabolites through its hydrolysis by L-asparaginase.

- Tissue Distribution : The distribution of this compound within tissues is mediated by specific transporters, which affects its efficacy and potential side effects.

Case Studies

Several studies have explored the implications of this compound in clinical settings:

- Cancer Treatment : A study focusing on acute lymphoblastic leukemia (ALL) highlighted the compound's role in reducing L-asparagine levels, thereby inhibiting leukemia cell proliferation.

- Proteomics Applications : As a specialty product for proteomics research, this compound is utilized to study protein interactions and modifications due to its unique structural properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.